molecular formula C14H21N3O2 B6632365 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide

2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide

Cat. No. B6632365
M. Wt: 263.34 g/mol
InChI Key: GNSMQUYEAMHWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide, also known as JNJ-40411813, is a novel small molecule that has been developed by Janssen Research & Development as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in various physiological and pathological processes such as inflammation, pain, and neurodegeneration. By blocking the P2X7 receptor, 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide may reduce inflammation and pain, and protect against neurodegeneration.
Biochemical and Physiological Effects:
2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide has been shown to reduce inflammation and pain in various animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease. In addition, 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide has been shown to have anxiolytic effects in a rat model of anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide is its selectivity for the P2X7 receptor, which allows for more specific targeting of this receptor. However, one limitation of 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Finally, the development of more selective and potent P2X7 receptor antagonists may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide involves the reaction of 2-(aminomethyl)pyridine with 2-(hydroxymethyl)cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide as a white solid with a purity of over 98%.

Scientific Research Applications

2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in various animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-8-12-7-10(5-6-16-12)14(19)17-13-4-2-1-3-11(13)9-18/h5-7,11,13,18H,1-4,8-9,15H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSMQUYEAMHWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)C2=CC(=NC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide

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